Cas no 110231-30-6 (Diphenyl-1-pyrenylphosphine)

Diphenyl-1-pyrenylphosphine is an organophosphorus compound featuring a pyrenyl group attached to a phosphine center. This structure imparts unique photophysical and electronic properties, making it valuable in coordination chemistry and materials science. The pyrenyl moiety enhances fluorescence characteristics, while the phosphine group serves as a versatile ligand for transition metal catalysts. Its rigid aromatic system contributes to stability and facilitates applications in luminescent materials and optoelectronic devices. The compound is particularly useful in synthesizing metal-organic complexes with tailored electronic properties, offering potential in catalytic systems and advanced material design. Its well-defined structure ensures reproducibility in research and industrial applications.
Diphenyl-1-pyrenylphosphine structure
Diphenyl-1-pyrenylphosphine structure
商品名:Diphenyl-1-pyrenylphosphine
CAS番号:110231-30-6
MF:C28H19P
メガワット:386.4242
MDL:MFCD00278755
CID:221151
PubChem ID:125307129

Diphenyl-1-pyrenylphosphine 化学的及び物理的性質

名前と識別子

    • diphenyl-pyren-1-yl-phosphane
    • Diphenyl-1-pyrenylphosphine
    • DIPHENYL-1-PYRENYLPHOSPHINE (THIS PRODUCT IS ONLY AVAILABLE FOR SELLING DOMESTICALLY IN JAPAN)
    • DPPP
    • NULL
    • 1-(Diphenylphosphino)pyrene
    • 1-(Diphenylphosphino)pyrene DPPP
    • Diphenyl(pyren-1-yl)phosphine
    • diphenyl(pyren-1-yl)phosphane
    • Phosphine, diphenyl-1-pyrenyl-
    • DPP-P
    • C28H19P
    • diphenylpyrenylphosphine
    • Diphenyl(1-pyrenyl)phosphine
    • DSYGKYCYNVHCNQ-UHFFFAOYSA-N
    • 1725AH
    • D2404
    • ZB1733
    • T70084
    • HY-118159
    • DTXSID60149186
    • MFCD00278755
    • 110231-30-6
    • AS-59133
    • AKOS025294078
    • J-002405
    • SCHEMBL971382
    • CS-0065334
    • DB-208510
    • DA-72800
    • DTXCID0071677
    • MDL: MFCD00278755
    • インチ: 1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H
    • InChIKey: DSYGKYCYNVHCNQ-UHFFFAOYSA-N
    • ほほえんだ: P(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3

計算された属性

  • せいみつぶんしりょう: 386.12257
  • どういたいしつりょう: 386.122
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 527
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.7

じっけんとくせい

  • 密度みつど: g/cm3
  • ゆうかいてん: 174.0 to 178.0 deg-C
  • ふってん: 551.5±19.0 °C at 760 mmHg
  • フラッシュポイント: 305.8±27.8 °C
  • PSA: 0
  • LogP: 6.34220
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

Diphenyl-1-pyrenylphosphine セキュリティ情報

Diphenyl-1-pyrenylphosphine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D861628-250mg
Diphenyl-1-pyrenylphosphine
110231-30-6 ≥95%(GC)
250mg
¥1,081.00 2022-01-11
TRC
D492273-5mg
Diphenyl-1-pyrenylphosphine
110231-30-6
5mg
$293.00 2023-05-18
TRC
D492273-10mg
Diphenyl-1-pyrenylphosphine
110231-30-6
10mg
$465.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71380-25mg
DPPP
110231-30-6 98%
25mg
¥7783.00 2022-04-26
Chemenu
CM393300-25mg
Diphenyl-1-pyrenylphosphine
110231-30-6 95%+
25mg
$1083 2023-11-25
Aaron
AR003QE9-10mg
Diphenyl-1-pyrenylphosphine
110231-30-6 95%
10mg
$9.00 2025-01-22
MedChemExpress
HY-118159-10mg
Diphenyl-1-pyrenylphosphine
110231-30-6 99.68%
10mg
¥2980 2024-05-24
Aaron
AR003QE9-5g
Diphenyl-1-pyrenylphosphine
110231-30-6 95%
5g
$619.00 2025-01-22
Aaron
AR003QE9-100mg
diphenyl-1-pyrenylphosphine
110231-30-6
100mg
$55.00 2023-12-16
Aaron
AR003QE9-10g
Diphenyl-1-pyrenylphosphine
110231-30-6 95%
10g
$1037.00 2025-01-22

Diphenyl-1-pyrenylphosphine 関連文献

Diphenyl-1-pyrenylphosphineに関する追加情報

Diphenyl-1-pyrenylphosphine (CAS No. 110231-30-6): A Comprehensive Overview

Diphenyl-1-pyrenylphosphine, with the chemical formula C26H20P and CAS number 110231-30-6, is a phosphine derivative that has garnered significant attention in the field of organic synthesis and materials science. This compound, characterized by its dual aromaticity from the pyrene and phenyl groups, exhibits unique electronic and photophysical properties, making it a valuable building block for various applications.

The structural motif of Diphenyl-1-pyrenylphosphine consists of a central phosphorus atom bonded to two phenyl groups and a pyrenyl group. This configuration imparts a high degree of steric hindrance and electronic delocalization, which are crucial for its utility in catalysis and optoelectronic devices. The compound's ability to participate in coordination chemistry with transition metals has been extensively studied, particularly in the context of homogeneous catalysis.

In recent years, Diphenyl-1-pyrenylphosphine has been explored as a ligand in transition metal-catalyzed reactions. Its electron-donating properties enhance the catalytic activity of metals such as palladium and nickel, facilitating reactions like cross-coupling and hydrogenation. For instance, studies have demonstrated its effectiveness in Suzuki-Miyaura coupling reactions, where it serves as an efficient ligand system for achieving high yields and selectivity.

The photophysical properties of Diphenyl-1-pyrenylphosphine have also been a subject of intense research. The compound exhibits strong fluorescence emissions due to the extended π-conjugation system provided by the pyrene moiety. This feature makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Recent advancements in OLED technology have leveraged derivatives of this compound to improve device efficiency and color purity.

Furthermore, the molecular recognition capabilities of Diphenyl-1-pyrenylphosphine have been investigated in the development of supramolecular assemblies. Its phosphorus center can engage in coordination with various anionic species, enabling the construction of complex architectures with potential applications in molecular recognition and sensing. These studies highlight the compound's versatility beyond traditional catalytic roles.

The synthesis of Diphenyl-1-pyrenylphosphine typically involves phosphination reactions where a pyrenyl Grignard reagent reacts with dichlorophosphine. The reaction conditions are carefully optimized to ensure high regioselectivity and yield. Advances in synthetic methodologies have enabled the preparation of functionalized derivatives, expanding the compound's utility in medicinal chemistry and materials science.

In the realm of medicinal chemistry, phosphine derivatives like Diphenyl-1-pyrenylphosphine have been explored for their potential bioactivity. While not directly used as therapeutics, they serve as key intermediates in the synthesis of biologically active molecules. Their structural features contribute to interactions with biological targets, making them valuable tools in drug discovery efforts.

The environmental impact of using Diphenyl-1-pyrenylphosphine has also been considered in recent research. Efforts have been made to develop green synthetic routes that minimize waste and reduce energy consumption. These sustainable approaches align with global initiatives to promote environmentally friendly chemical practices.

The future prospects for Diphenyl-1-pyrenylphosphine are promising, with ongoing research focusing on novel applications in nanotechnology and renewable energy. Its unique combination of electronic properties and structural versatility positions it as a candidate for next-generation materials development. As our understanding of its characteristics deepens, so too will its role in advancing scientific frontiers.

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